1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine
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Overview
Description
1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a dichlorophenyl group, a propoxynaphthyl group, and a sulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichlorophenylamine, is reacted with a suitable sulfonyl chloride to form the corresponding sulfonamide.
Naphthyl Substitution: The sulfonamide intermediate is then reacted with 4-propoxynaphthalene under appropriate conditions to introduce the naphthyl group.
Piperazine Ring Formation: Finally, the intermediate is subjected to cyclization with piperazine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine can be compared with other sulfonyl piperazine derivatives:
Similar Compounds: Examples include 1-(2,5-dichlorophenyl)-4-(naphthalen-1-ylsulfonyl)piperazine and 1-(2,5-dichlorophenyl)-4-(4-methoxynaphthalen-1-ylsulfonyl)piperazine.
Uniqueness: The presence of the propoxynaphthyl group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O3S/c1-2-15-30-22-9-10-23(19-6-4-3-5-18(19)22)31(28,29)27-13-11-26(12-14-27)21-16-17(24)7-8-20(21)25/h3-10,16H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXSNSQDFDEVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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